molecular formula C9H6BrF3N2 B13965687 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole

Cat. No.: B13965687
M. Wt: 279.06 g/mol
InChI Key: RFLFJWDQFXRMJE-UHFFFAOYSA-N
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Description

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and trifluoroethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

    Bromination: Introduction of the bromine atom into the indazole ring.

    Purification: Separation and purification of the desired product using techniques like recrystallization or chromatography.

    Quality Control: Ensuring the purity and quality of the final product through analytical methods such as NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Formation of oxidized derivatives of the indazole ring.

    Coupling Products: Formation of biaryl or other coupled products through palladium-catalyzed reactions.

Scientific Research Applications

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-trifluoromethyl-pyridine

Uniqueness

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is unique due to the combination of the indazole ring with bromine and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic and research applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)indazole

InChI

InChI=1S/C9H6BrF3N2/c10-7-1-2-8-6(3-7)4-14-15(8)5-9(11,12)13/h1-4H,5H2

InChI Key

RFLFJWDQFXRMJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CC(F)(F)F

Origin of Product

United States

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